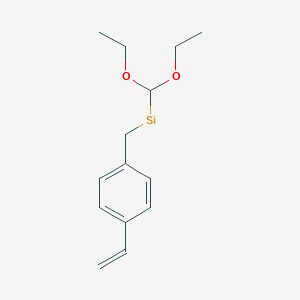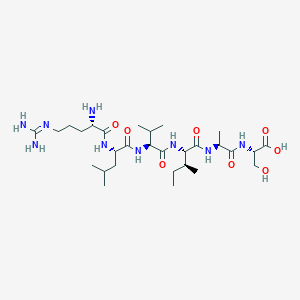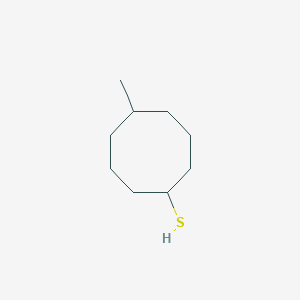
4-Bromobut-2-en-1-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobut-2-en-1-yl 4-methoxybenzoate is an organic compound that belongs to the class of brominated alkenes and benzoates. It is characterized by the presence of a bromine atom attached to a butenyl group, which is further esterified with 4-methoxybenzoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobut-2-en-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-bromobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-2-en-1-yl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butenyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: m-CPBA in dichloromethane or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) are typical conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
4-Bromobut-2-en-1-yl 4-methoxybenzoate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobut-2-en-1-yl 4-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the butenyl group acts as a leaving group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butene: A simpler brominated alkene used in organic synthesis.
4-Methoxybenzoic acid: The parent acid used in the esterification process.
4-Bromobut-2-en-1-ol: The alcohol precursor used in the synthesis of the ester.
Uniqueness
4-Bromobut-2-en-1-yl 4-methoxybenzoate is unique due to its combined structural features of a brominated butenyl group and a methoxybenzoate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
828268-12-8 |
|---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-bromobut-2-enyl 4-methoxybenzoate |
InChI |
InChI=1S/C12H13BrO3/c1-15-11-6-4-10(5-7-11)12(14)16-9-3-2-8-13/h2-7H,8-9H2,1H3 |
InChI Key |
KVUAENUBSSUTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


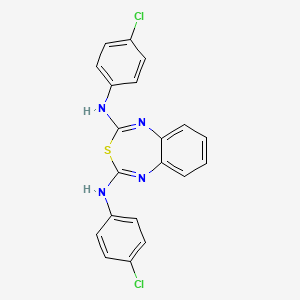

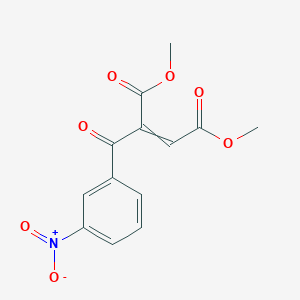
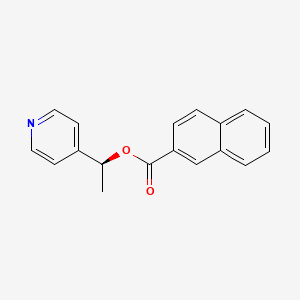
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
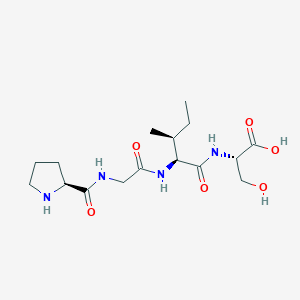
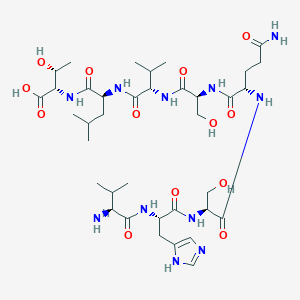
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
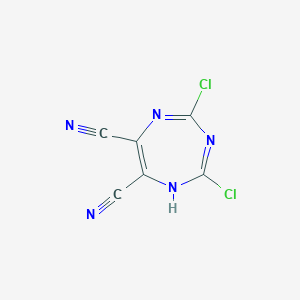
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
